6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene
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Overview
Description
6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10BrCl It is a derivative of tetrahydronaphthalene, which is a bicyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene typically involves the bromination and chlorination of 1,2,3,4-tetrahydronaphthalene. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform to ensure the selective substitution of hydrogen atoms by bromine and chlorine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding naphthalene derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding tetrahydronaphthalene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted tetrahydronaphthalene derivatives.
Oxidation: Formation of naphthalene derivatives with additional functional groups.
Reduction: Formation of tetrahydronaphthalene.
Scientific Research Applications
6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the chlorine atom.
2-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the bromine atom.
1,2,3,4-Tetrahydronaphthalene: The parent compound without any halogen substitution.
Uniqueness
6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and properties. This dual substitution allows for a wider range of chemical transformations and applications compared to its mono-substituted counterparts.
Properties
Molecular Formula |
C10H10BrCl |
---|---|
Molecular Weight |
245.54 g/mol |
IUPAC Name |
6-bromo-2-chloro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10BrCl/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6H2 |
InChI Key |
OKMKIAFROQCHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1Cl)C=CC(=C2)Br |
Origin of Product |
United States |
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